molecular formula C7H13NO B13958321 (1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol

(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol

Cat. No.: B13958321
M. Wt: 127.18 g/mol
InChI Key: BBLGFSOKWOCPFL-BNHYGAARSA-N
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Description

(1R,2R,4S,6S)-6-Aminobicyclo[221]heptan-2-ol is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.

    Hydroxylation: Norbornene undergoes hydroxylation to introduce a hydroxyl group at the 2-position.

    Amination: The hydroxylated intermediate is then subjected to amination to introduce the amino group at the 6-position.

    Stereoselective Synthesis: The stereochemistry of the compound is controlled through the use of chiral catalysts or reagents to ensure the correct configuration at the 1R, 2R, 4S, and 6S positions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines.

Scientific Research Applications

(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Norbornene: The starting material for the synthesis of (1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol.

    Bicyclo[2.2.1]heptane Derivatives: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C7H13NO/c8-6-2-4-1-5(6)7(9)3-4/h4-7,9H,1-3,8H2/t4-,5+,6-,7+/m0/s1

InChI Key

BBLGFSOKWOCPFL-BNHYGAARSA-N

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1[C@@H](C2)O)N

Canonical SMILES

C1C2CC(C1C(C2)O)N

Origin of Product

United States

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